molecular formula C9H12O2 B1282569 1,3-Dicyclopropylpropane-1,3-dione CAS No. 30923-64-9

1,3-Dicyclopropylpropane-1,3-dione

Cat. No. B1282569
CAS RN: 30923-64-9
M. Wt: 152.19 g/mol
InChI Key: QSEFTOYPSHMMDG-UHFFFAOYSA-N
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Description

The compound 1,3-Dicyclopropylpropane-1,3-dione is a derivative of 1,3-diketones, which are known for their chemical versatility and importance in organic synthesis. While the specific compound 1,3-Dicyclopropylpropane-1,3-dione is not directly mentioned in the provided papers, the related structures and reactivity patterns of 1,3-diketones can provide insights into its properties and potential applications.

Synthesis Analysis

The synthesis of 1,3-diketone derivatives often involves the use of various starting materials and reagents to introduce the desired substituents. For example, the synthesis of cycloalkane-1,3-dione-2-spirocyclopropanes from 1,3-cycloalkanediones using sulfonium salts is an efficient method that yields high-quality products . Similarly, the Baker-Venkatraman transformation is employed to synthesize 1-(2',4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-Diones, indicating the versatility of 1,3-diketones in forming complex structures .

Molecular Structure Analysis

The molecular structure of 1,3-diketones can be quite complex, as evidenced by the study of 1,2-dimethoxycyclobutene-3,4-dione, which exists in two forms with different symmetries and conformations . This suggests that 1,3-Dicyclopropylpropane-1,3-dione may also exhibit multiple conformations, which could be relevant to its reactivity and physical properties.

Chemical Reactions Analysis

1,3-Diketones are known to undergo various chemical reactions, including cycloadditions and cyclizations. For instance, cyclic 1,3-dione fused symmetrical 2,8-dioxabicyclo[3.3.1]nonanes are synthesized via an acid-promoted reaction, demonstrating the reactivity of 1,3-diketones under acidic conditions . Additionally, the synthesis of chiral spirocyclic 5-arylmethylene-1,3-dioxane-4,6-diones showcases the potential for enantioselective transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-diketones can be influenced by their molecular structure. For example, the cyclopentane-1,3-dione unit has been identified as a novel isostere for the carboxylic acid functional group, with properties such as strong acidity and tunable lipophilicity . The thermal properties of 1,3-diphenylpropane-1,3-dione have also been studied, indicating stability in solid and liquid states .

Case Studies

Several case studies highlight the potential applications of 1,3-diketones in medicinal chemistry and materials science. The use of the cyclopentane-1,3-dione moiety in the design of thromboxane A2 receptor antagonists demonstrates its utility in drug design . Additionally, the antibacterial efficacy of certain 1,3-diketone derivatives against gram-negative and gram-positive bacteria suggests their potential as antibacterial agents . Furthermore, the synthesis of 1,3-diketone derivatives as 5α-reductase inhibitors indicates their relevance in the development of therapeutic agents .

Scientific Research Applications

Chemical Reactions and Compound Formation

  • Reactivity with Urea

    The reactivity of similar compounds like 1-phenylpropane-1,2-dione with urea in acid solution has been explored. These reactions lead to the formation of various compounds, including bicyclic and spiro-compounds, demonstrating the reactivity of such diones in synthesizing complex molecules (Butler, Hussain, & Leitch, 1980).

  • Interactions with Metal Ions

    β-Diketones like 1,3-diphenylpropane-1,3-dione interact with metal ions such as LaIII, EuIII, and YIII. These interactions form complex compounds and have been studied using NMR and luminescence spectroscopy, highlighting their potential in coordination chemistry (Benetollo, Bombieri, Fonda, & Vallarino, 1997).

  • Role in Photocyclization Reactions

    Photocyclization studies of 1,3-diarylpropan-1,3-diones reveal the impact of substituents and halogen atoms on the reaction pathways. These studies contribute to understanding the photochemical behavior of such compounds (Košmrlj & Šket, 2007).

  • Cycloaddition and Structural Synthesis

    Cycloaddition reactions involving cyclic 1,3-diones result in novel structures like spirocyclic dioxanes. These reactions are significant in synthetic chemistry for creating diverse and complex molecular structures (Bingi, Kale, Nanubolu, & Atmakur, 2015).

Potential in Medicinal Chemistry

  • Isostere for Carboxylic Acid

    Cyclopentane-1,3-diones, similar to 1,3-diketones, have been studied as isosteres for the carboxylic acid functional group. This application is significant in drug design, offering an alternative to traditional carboxylic acid groups (Ballatore et al., 2011).

  • Synthesis of Bioactive Compounds

    The synthesis and evaluation of various heterocyclic compounds derived from 1,3-diones demonstrate their potential in producing biologically active molecules. These compounds have been tested for antimicrobial activities, indicating their relevance in pharmaceutical research (Mohareb, Abdo, Ibrahim, & Samir, 2021).

Molecular and Crystallographic Studies

  • Molecular Structure Analysis

    Investigations into the molecular structure and thermal properties of compounds like 1,3-diphenylpropane-1,3-dione provide insights into their stability and behavior under various conditions, essential for material science applications (Wan-yun, 2008).

  • Crystallography and Tautomerism

    Structural studies on aryl-substituted 1,3-diones focus on their tautomerism and conformation in both solid and solution phases. Such research is crucial for understanding the chemical behavior and potential applications of these compounds (Cunningham, Lowe, & Threadgill, 1989).

properties

IUPAC Name

1,3-dicyclopropylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8(6-1-2-6)5-9(11)7-3-4-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEFTOYPSHMMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549261
Record name 1,3-Dicyclopropylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dicyclopropylpropane-1,3-dione

CAS RN

30923-64-9
Record name 1,3-Dicyclopropylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dicyclopropylpropane-1,3-dione
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Synthesis routes and methods I

Procedure details

Methylcyclopropanecarboxylate (20.2 ml, 286.3 mmol) was added to a stirred solution of 1-cyclopropylethanone (9 ml, 152.4 mmol) in dimethylsulfoxide (25 ml). Sodium methoxide powder (10.8 g, 200 mmol) was added, and the reaction was stirred at 55° C. for 8 hours. The mixture was cooled, diluted with toluene, neutralised with 6M hydrochloric acid, and then extracted with toluene. The combined extracts were washed with sodium carbonate, dried over magnesium sulphate and evaporated in vacuo to provide the title compound (14.9 g, 78%) as a mixture 2:1 enol:ketone forms. 1H NMR (CDCl3, 400 MHz): δ=0.79-0.87 (m, 4H), 0.98-1.01 (m, 4H), 1.46-1.51 (m, 2H-enol), 1.93-1.97 (m, 2H-keto), 3.70 (s, 2H-keto), 5.65 (s, 1H-enol); LRMS: APCl+: m/z 153 [MH+]; APCl− m/z 151 [M−H]−.
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20.2 mL
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9 mL
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25 mL
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10.8 g
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Yield
78%

Synthesis routes and methods II

Procedure details

Sodium ethoxide (8 g, 117.64 mmol) was added to a solution of cyclopropyl methyl ketone (5 g, 59.4 mmol) and methyl cyclopropane carboxylate (12 ml, 118.9 mmol) in DMSO (30 mL). The resulting mixture was heated at 60° C. overnight and then cooled to 0° C. After quenching the reaction with 6N HCl, work-up (H2O/AcOEt) gave the title compound as a brown liquid which was used without any purification. 1H-NMR (δ ppm, CDCl3, 400 MHz): 16.05 (bs, 0.6H), 5.72 (s, 0.6H) 3.78 (s, 0.8H), 2.08-2.0 (m, 0.8H), 1.62-1.53 (m, 1.2H), 1.12-1.05 (m, 4H), 0.97-0.83 (m, 4H). MS (m/z): 153.2 [M+H]+.
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8 g
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5 g
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12 mL
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30 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Cyclopropyl methyl ketone (2.5 mL; 25 mmol) was dissolved in DMSO (12.5 mL) and methyl cyclopropanecarboxylate (5.0 mL; 50 mmol; 2 equiv) was added. The reaction mixture was cooled in ice-water and sodium methoxide (2.70 g; 50 mmol; 2 equiv) was added. The reaction mixture was stirred for 5 min in the ice-water bath, the bath was removed, and the mixture was heated to 50-55° C. for 8 h. The reaction mixture was diluted with toluene (12.5 mL), cooled in ice-water, and 6 N HCl (9 mL) was added dropwise such that the temperature remained below 25 ° C. The layers were separated and the aqueous solution was extracted with additional toluene (10 mL). The combined organic solution was washed with aqueous sodium bicarbonate (10 mL), dried with sodium sulfate and concentrated to afford 3.50 g (92%) yield of 1,3-dicyclopropyl-1,3-propanedione.
Quantity
2.5 mL
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Reaction Step One
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12.5 mL
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5 mL
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2.7 g
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ice water
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MI MUTHUPPALANIAPPAN, SI VISWANADHA… - ic.gc.ca
Inhibiteurs du canal calcique activé par libération du calcium (calcium release-activated calcium/CRAC), leurs procédés de fabrication, des compositions pharmaceutiques les …
Number of citations: 2 www.ic.gc.ca

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